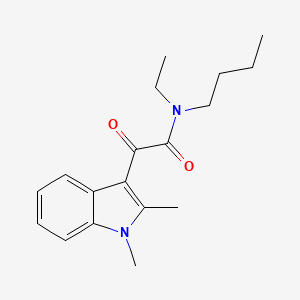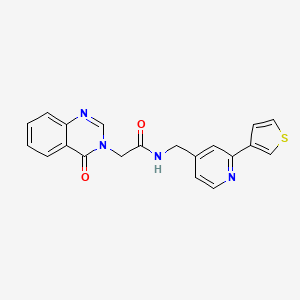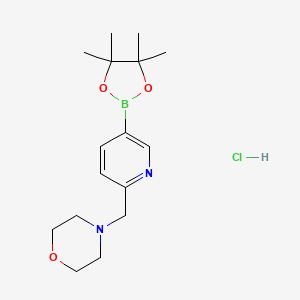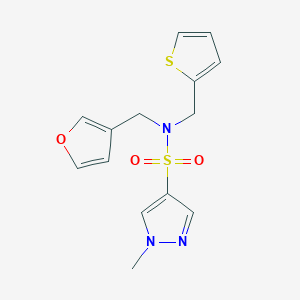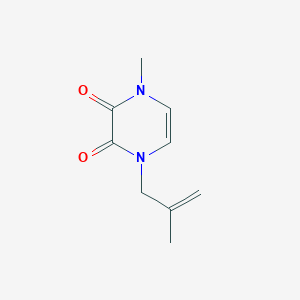
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as Methylglyoxal-bis(guanylhydrazone) (MGBG), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MGBG is a polyamine analog that has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.
作用机制
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been associated with many types of cancer. By inhibiting ODC, MGBG reduces the levels of polyamines in the cell, which leads to the inhibition of cell growth and proliferation.
生化和生理效应
MGBG has been shown to have both biochemical and physiological effects. Biochemically, MGBG inhibits the activity of ODC, which reduces the levels of polyamines in the cell. Physiologically, MGBG has been shown to inhibit the growth of cancer cells, parasites, and bacteria.
实验室实验的优点和局限性
One of the advantages of MGBG is that it is a synthetic compound that can be easily synthesized in the lab. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations of MGBG is that it can be toxic at high concentrations, which makes it difficult to use in vivo.
未来方向
There are several future directions for the study of MGBG. One direction is to investigate its potential therapeutic applications in other diseases, such as bacterial infections and viral infections. Another direction is to develop more potent analogs of MGBG that have fewer side effects and can be used in vivo. Finally, future studies should focus on elucidating the molecular mechanisms of MGBG's effects on cells and organisms.
Conclusion
In conclusion, MGBG is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of ODC, which reduces the levels of polyamines in the cell and leads to the inhibition of cell growth and proliferation. MGBG has been shown to be effective against cancer, malaria, and trypanosomiasis, and there are several future directions for its study.
合成方法
MGBG can be synthesized by the condensation of methylglyoxal and guanylhydrazine. The reaction is carried out in anhydrous ethanol at room temperature and yields a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
科学研究应用
MGBG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and trypanosomiasis. In cancer, MGBG has been shown to inhibit the growth of cancer cells by inhibiting the activity of ODC, which is overexpressed in many types of cancer. In malaria, MGBG has been shown to inhibit the growth of the parasite by targeting the polyamine biosynthesis pathway. In trypanosomiasis, MGBG has been shown to be effective against both the bloodstream and intracellular forms of the parasite.
属性
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)6-11-5-4-10(3)8(12)9(11)13/h4-5H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDPZZXIUEYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

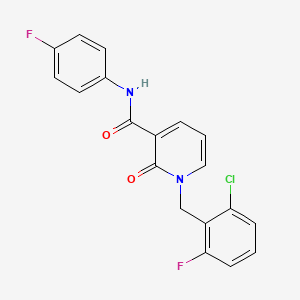
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)
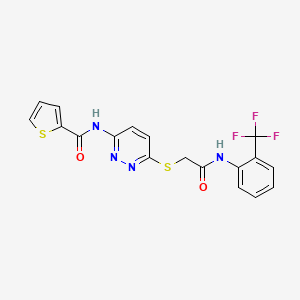
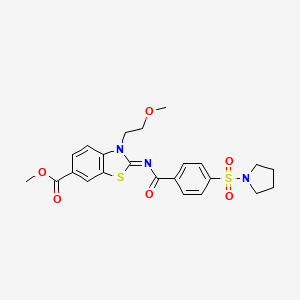
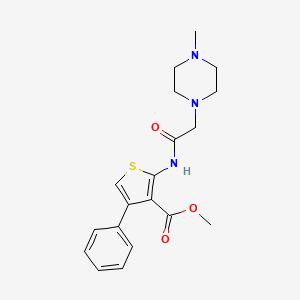
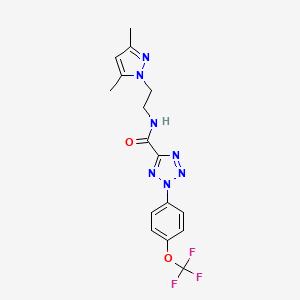
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)
![2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897754.png)
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)
